N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide
Overview
Description
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide is a complex organic compound with the molecular formula C17H17Br3N2O It is known for its unique structure, which includes a benzylamino group, a tribromoethyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with benzylamine to form N-benzyl-4-methylbenzamide. This intermediate is then reacted with tribromoethanol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tribromoethyl group may interact with nucleophilic sites in biological molecules, leading to modifications that affect their function. These interactions can disrupt cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide: Lacks the methyl group on the benzamide ring, which may affect its chemical properties and interactions.
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-chlorobenzamide: Contains a chlorine atom on the benzamide ring, potentially altering its reactivity and biological effects.
Biological Activity
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C17H17Br3N2O. The compound features a benzylamino group and a tribromoethyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 440.14 g/mol |
Molecular Formula | C17H17Br3N2O |
CAS Number | 324769-56-4 |
IUPAC Name | N-(1-(benzylamino)-2,2,2-tribromoethyl)-4-methylbenzamide |
LogP | 3.4138 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with benzylamine followed by bromination to introduce the tribromoethyl group. This multi-step synthesis allows for the introduction of functional groups that may enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The presence of halogen atoms in the structure may enhance the antimicrobial activity by increasing membrane permeability or disrupting cellular processes.
Case Studies and Research Findings
- Antiviral Activity Evaluation : A study evaluated the anti-HBV activity of related benzamide derivatives. The findings indicated that certain derivatives could inhibit HBV replication significantly (IC50 values ranging from 1.99 µM to 3.30 µM), suggesting that structural modifications similar to those in this compound could yield effective antiviral agents .
- Cytotoxicity Assessment : In vitro cytotoxicity tests are essential for evaluating the safety profile of new compounds. The cytotoxic effects can be measured using MTT assays where cell viability is assessed after treatment with varying concentrations of the compound.
Properties
IUPAC Name |
N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWHDONRTVQVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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